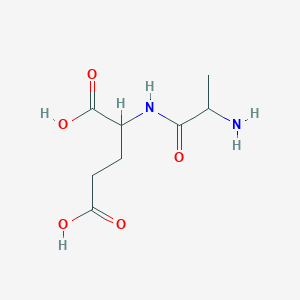
1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- is a chemical compound with the molecular formula C8H17N3O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer
Métodos De Preparación
The synthesis of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1-propanone with 2-amino-1-(4-methyl-1-piperazinyl) in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- can be compared with other similar compounds, such as its enantiomer (2S)-2-amino-1-(4-methyl-1-piperazinyl)-1-propanone. The (2R)-enantiomer may exhibit different chemical and biological properties compared to the (2S)-enantiomer due to its specific three-dimensional arrangement. Other similar compounds include derivatives with different substituents on the piperazine ring or variations in the carbon chain length.
Propiedades
Fórmula molecular |
C8H17N3O |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H17N3O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
Clave InChI |
YGDUPEFNZMZTTH-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(=O)N1CCN(CC1)C)N |
SMILES canónico |
CC(C(=O)N1CCN(CC1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


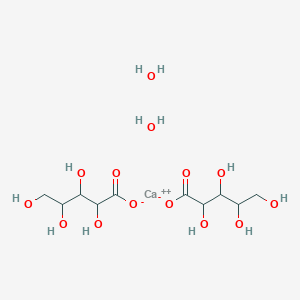
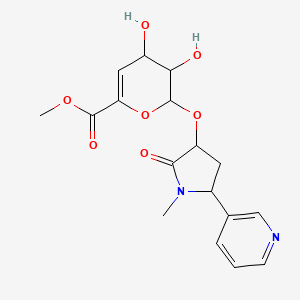
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)
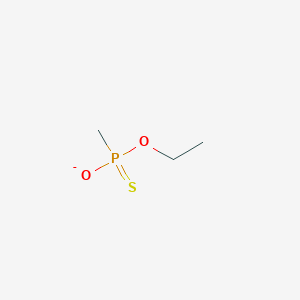
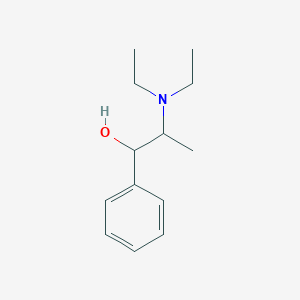
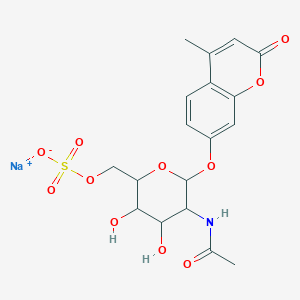
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)

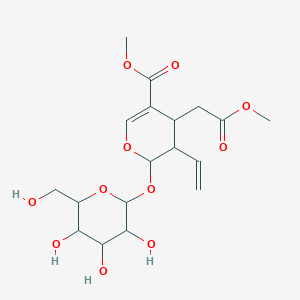
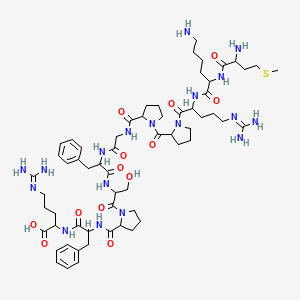
![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/structure/B12322897.png)
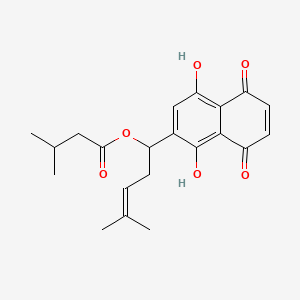
![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
